Gibberellin A7 chemical structure and properties
Gibberellin A7 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gibberellin A7 (GA7) is a naturally occurring plant hormone belonging to the gibberellin family of diterpenoid acids. These hormones are crucial regulators of various physiological processes in plants, including stem elongation, seed germination, flowering, and fruit development.[1] Beyond its well-established role in agriculture, recent research has unveiled intriguing biological activities of GA7, such as its antioxidant and anti-Candida properties, opening avenues for its investigation in drug development.[2] This technical guide provides an in-depth overview of the chemical structure, properties, and biological signaling pathways of Gibberellin A7, along with detailed experimental protocols for its extraction, analysis, and bioactivity assessment.
Chemical Structure and Properties
Gibberellin A7 is a tetracyclic diterpenoid compound. Its chemical structure is defined by the ent-gibberellane skeleton.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 510-75-8[3] |
| Molecular Formula | C₁₉H₂₂O₅[3] |
| IUPAC Name | (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadec-13-ene-9-carboxylic acid[3] |
| SMILES | C[C@@]12--INVALID-LINK--C(=C)C5)C(=O)O)OC2=O">C@HO[3] |
| InChI | InChI=1S/C19H22O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17-,18+,19-/m1/s1[3] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 330.38 g/mol |
| Melting Point | 169-172 °C (needle-like crystals), 202 °C (prismatic crystals)[4] |
| Boiling Point | 582 °C[5] |
| Solubility | Slightly soluble in water.[4] Easily soluble in 95% ethanol.[4] Soluble in methanol, acetone, and dilute solutions of sodium bicarbonate or sodium acetate.[5] Soluble in DMSO (250 mg/mL, requires sonication).[6] |
| Appearance | White crystalline powder. |
Spectral Data
| Spectroscopic Technique | Data |
| Mass Spectrometry | Fragmentation patterns can be analyzed to confirm the molecular weight and structure. Common fragments are observed due to the loss of water, carboxyl, and other functional groups.[7][8] |
| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH), carboxylic acid (C=O), and lactone functional groups are expected. |
| ¹H-NMR and ¹³C-NMR | The specific chemical shifts and coupling constants for Gibberellin A7 would need to be determined experimentally to fully elucidate the structure and confirm purity. |
Biological Activity and Signaling Pathway
Plant Growth Regulation
As a potent gibberellin, GA7 plays a significant role in promoting cell elongation and division, leading to stem and leaf growth.[9] It is also involved in breaking seed dormancy and promoting germination by inducing the synthesis of hydrolytic enzymes that break down stored food reserves in the seed.[10][11]
Gibberellin Signaling Pathway in Plants
The canonical gibberellin signaling pathway involves the interaction of GA with its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event triggers a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional regulators that act as repressors of GA responses. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of DELLA proteins by the 26S proteasome. The removal of DELLA repressors allows for the expression of GA-responsive genes, ultimately leading to various physiological effects.[12][13]
Caption: Gibberellin A7 signaling pathway in the nucleus.
Non-Plant Biological Activities
Recent studies have highlighted the potential of Gibberellin A7 beyond plant biology. It has demonstrated notable anti-Candida activity against Candida albicans, suggesting its potential as an antifungal agent.[2] Furthermore, GA7 has exhibited antioxidant properties , indicating its capacity to scavenge free radicals.[2] These findings warrant further investigation into the mechanisms of action and potential therapeutic applications of GA7.
Experimental Protocols
Extraction and Purification of Gibberellin A7 from Fungal Fermentation Broth
This protocol is adapted from a patented method for the stagewise extraction of gibberellins.[1]
Methodology
-
Fermentation and Filtration: Culture a Gibberellin A7-producing fungal strain, such as Gibberella fujikuroi, in a suitable fermentation medium. After the fermentation period, filter the broth to remove fungal mycelia.
-
Concentration: Concentrate the filtered fermentation broth to 1/20th to 1/30th of its original volume using a rotary evaporator or a similar concentration method.
-
pH Adjustment and Precipitation of GA4 (if present): Adjust the pH of the concentrated broth to 6.0 using a suitable acid (e.g., HCl). This may precipitate other gibberellins like GA4, which can be separated by filtration.
-
Precipitation of Gibberellin A7: Adjust the pH of the filtrate from the previous step to 4.5. This will cause Gibberellin A7 to precipitate out of the solution.
-
Collection and Washing: Collect the precipitated GA7 by filtration. Wash the precipitate with a pH 4.5 buffer to remove impurities.
-
Drying: Dry the purified Gibberellin A7 precipitate.
Caption: Workflow for the extraction of Gibberellin A7.
Quantification of Gibberellin A7 by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the HPLC analysis of Gibberellin A7, which can be optimized based on available instrumentation and specific sample matrices.[14][15][16]
Methodology
-
Standard Preparation: Prepare a stock solution of high-purity Gibberellin A7 in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the extracted and purified GA7 sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and acidified water (e.g., with 0.1% formic acid) is commonly used. The specific gradient will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the GA7 peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of GA7 in the sample by constructing a calibration curve from the peak areas of the standards.
In Vitro Anti-Candida Activity Assay
This protocol is based on a study investigating the anti-Candida effects of Gibberellin A7.[2]
Methodology
-
Microorganism and Culture Conditions: Use a standardized strain of Candida albicans. Culture the yeast in a suitable broth medium (e.g., RPMI-1640) at 37°C.
-
Preparation of GA7 Solution: Prepare a stock solution of Gibberellin A7 in DMSO. Further dilute with the culture medium to achieve the desired test concentrations.
-
Minimum Inhibitory Concentration (MIC) Determination:
-
In a 96-well microtiter plate, prepare serial dilutions of GA7 in the culture medium.
-
Add a standardized inoculum of C. albicans to each well.
-
Include positive (no drug) and negative (no yeast) controls.
-
Incubate the plate at 37°C for 24-48 hours.
-
The MIC is the lowest concentration of GA7 that visibly inhibits yeast growth.
-
-
Minimum Fungicidal Concentration (MFC) Determination:
-
After determining the MIC, aliquot a small volume from the wells showing no growth onto agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
The MFC is the lowest concentration of GA7 that results in no fungal growth on the agar plates.
-
Caption: Workflow for the anti-Candida activity assay of Gibberellin A7.
Conclusion
Gibberellin A7 is a multifaceted molecule with significant implications in both agriculture and potentially in medicine. This guide has provided a detailed overview of its chemical and physical properties, its role in plant signaling, and methodologies for its study. The presented protocols offer a starting point for researchers to explore the extraction, quantification, and bioactivity of this intriguing natural product. Further research into its non-plant biological activities may uncover novel therapeutic applications.
References
- 1. CN1045959C - Method for stagewise extraction of gibberellin A4 and A7 from gibberellin mixture - Google Patents [patents.google.com]
- 2. A Study on the Anti-NF-κB, Anti-Candida, and Antioxidant Activities of Two Natural Plant Hormones: Gibberellin A4 and A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gibberellin A7 | C19H22O5 | CID 92782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Gibberellin A7 | 510-75-8 [chemicalbook.com]
- 5. Gibberellic Acid A4+A7, 90% | Fisher Scientific [fishersci.ca]
- 6. glpbio.com [glpbio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Gibberellins [sitem.herts.ac.uk]
- 10. uaf.edu [uaf.edu]
- 11. seedbiology.de [seedbiology.de]
- 12. The molecular mechanism and evolution of the GA-GID1-DELLA signaling module in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thebiologyislove.com [thebiologyislove.com]
- 14. Quantitative determination of gibberellins by high performance liquid chromatography from various gibberellins producing Fusarium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cipac.org [cipac.org]
- 16. ppqs.gov.in [ppqs.gov.in]
